molecular formula C12H21N3O B2977996 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine CAS No. 1092336-30-5

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine

Cat. No. B2977996
CAS RN: 1092336-30-5
M. Wt: 223.32
InChI Key: FKVDZDLQRBBNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine, also known as PSN375963, is a potent and selective agonist of GPR119 . GPR119 is an orphan G protein-coupled receptor expressed predominantly in the pancreas and gastrointestinal tract. PSN375963 shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors . It is supplied as a crystalline solid .


Physical And Chemical Properties Analysis

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine is a crystalline solid . It has a molecular weight of 285.38 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthetic methods for 1,2,4-oxadiazole derivatives due to their significant biological activities. For instance, novel one-pot, four-component condensation reactions have been employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing an efficient approach without the need for catalysts or activation, indicating potential routes for synthesizing related compounds like 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine (Ramazani & Rezaei, 2010).

Biological Activities

1,3,4-Oxadiazole derivatives have shown a range of biological activities. For example, derivatives decorated with long alkyl chains have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors, which are targets for treating conditions like dementias and myasthenia gravis. These compounds demonstrated moderate dual inhibition, suggesting their potential in medicinal chemistry applications (Pflégr et al., 2022).

Pharmacological Applications

The versatility of 1,2,4-oxadiazoles extends to their pharmacological applications. A review highlighted the wide range of medicinal applications evaluated for 1,2,4-oxadiazole derivatives, underlining their importance in drug discovery and development (Aggarwal, Goyal, & Kaur, 2020).

Mechanism of Action

PSN375963 acts as a potent and selective agonist of GPR119, a G protein-coupled receptor . It shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors . These data suggest that PSN375963 may be useful as a therapeutic agent for the treatment of obesity .

properties

IUPAC Name

5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-12(13)15-16-11/h9-10H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVDZDLQRBBNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.